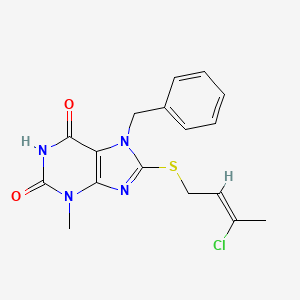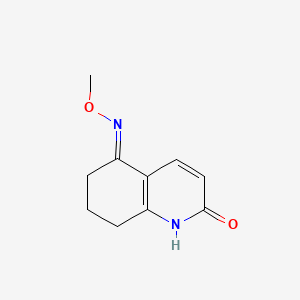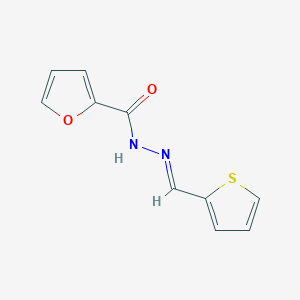
7-Benzyl-8-(3-chloro-but-2-enylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-8-(3-chloro-but-2-enylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione: is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a benzyl group, a chloro-but-enylsulfanyl group, and a methyl group attached to a purine ring. The purine ring is a heterocyclic aromatic organic compound, which is significant in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-8-(3-chloro-but-2-enylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Purine Ring: The purine ring can be synthesized through the condensation of formamide with various aldehydes and ketones under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Chloro-but-enylsulfanyl Group: This step involves the nucleophilic substitution reaction where the purine derivative reacts with 3-chloro-but-2-enylsulfanyl chloride in the presence of a base like sodium hydride.
Methylation: The final step involves the methylation of the purine ring using methyl iodide and a strong base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the double bond in the but-enylsulfanyl group, converting it to a single bond.
Substitution: The chloro group in the but-enylsulfanyl chain can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated but-enylsulfanyl derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Benzyl-8-(3-chloro-but-2-enylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
Molecular Targets: It can bind to nucleic acids, interfering with DNA and RNA synthesis. It may also interact with enzymes involved in purine metabolism.
Pathways Involved: The compound can inhibit key enzymes in the purine biosynthesis pathway, leading to antiproliferative effects on rapidly dividing cells.
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-3-methyl-3,7-dihydro-purine-2,6-dione: Lacks the chloro-but-enylsulfanyl group.
8-(3-chloro-but-2-enylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione: Lacks the benzyl group.
7-Benzyl-8-(but-2-enylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione: Lacks the chloro group.
Uniqueness
The presence of both the benzyl and chloro-but-enylsulfanyl groups in 7-Benzyl-8-(3-chloro-but-2-enylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C17H17ClN4O2S |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
7-benzyl-8-[(Z)-3-chlorobut-2-enyl]sulfanyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H17ClN4O2S/c1-11(18)8-9-25-17-19-14-13(15(23)20-16(24)21(14)2)22(17)10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H,20,23,24)/b11-8- |
InChI Key |
DLMIPWXQBRRCMW-FLIBITNWSA-N |
Isomeric SMILES |
C/C(=C/CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C)/Cl |
Canonical SMILES |
CC(=CCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B11992673.png)
![2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11992688.png)

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11992699.png)
![N'-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11992705.png)


![N-{4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B11992730.png)
![2-(2-Naphthyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992733.png)
![7-isopentyl-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992734.png)

![N-phenyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B11992742.png)
![4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11992760.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11992763.png)
